molecular formula C8H7FO B13417947 1-(3-Fluorophenyl)ethen-1-ol CAS No. 371157-33-4

1-(3-Fluorophenyl)ethen-1-ol

Cat. No.: B13417947
CAS No.: 371157-33-4
M. Wt: 138.14 g/mol
InChI Key: FKBDUWWKSGCVOI-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)ethen-1-ol is an organic compound with the molecular formula C8H9FO It is a derivative of phenylethanol, where a fluorine atom is substituted at the third position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)ethen-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3-fluorophenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes. This method uses a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone under hydrogen gas pressure. This approach is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)ethen-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(3-fluorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the compound can yield 1-(3-fluorophenyl)ethane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(3-fluorophenyl)ethen-1-yl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed:

    Oxidation: 1-(3-Fluorophenyl)ethanone.

    Reduction: 1-(3-Fluorophenyl)ethane.

    Substitution: 1-(3-Fluorophenyl)ethen-1-yl chloride.

Scientific Research Applications

1-(3-Fluorophenyl)ethen-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)ethen-1-ol involves its interaction with molecular targets and pathways within biological systems. The presence of the fluorine atom enhances its reactivity and binding affinity to specific enzymes and receptors. This can lead to modulation of biochemical pathways, resulting in desired therapeutic effects.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)ethen-1-ol: Similar structure but with the fluorine atom at the fourth position.

    1-(2-Fluorophenyl)ethen-1-ol: Fluorine atom at the second position.

    1-(3-Chlorophenyl)ethen-1-ol: Chlorine atom instead of fluorine at the third position.

Uniqueness: 1-(3-Fluorophenyl)ethen-1-ol is unique due to the specific positioning of the fluorine atom, which influences its chemical reactivity and biological activity. The fluorine atom at the third position can enhance the compound’s stability and interaction with biological targets compared to its analogs.

Properties

CAS No.

371157-33-4

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

IUPAC Name

1-(3-fluorophenyl)ethenol

InChI

InChI=1S/C8H7FO/c1-6(10)7-3-2-4-8(9)5-7/h2-5,10H,1H2

InChI Key

FKBDUWWKSGCVOI-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC(=CC=C1)F)O

Origin of Product

United States

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